AMG-1694 - 1361217-07-3

AMG-1694

Catalog Number: EVT-259011
CAS Number: 1361217-07-3
Molecular Formula: C22H28F3N3O4S2
Molecular Weight: 519.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-1694 is a potent GK-GKRP disruptor.
Synthesis Analysis

The optimization of AMG-1694 has been guided by structure-activity relationship studies and crystallographic data, which have provided insights into its binding interactions with glucokinase regulatory protein .

Molecular Structure Analysis

AMG-1694 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with glucokinase regulatory protein. The compound's structure can be described in terms of its molecular formula and key structural features that influence its biological activity.

Molecular Data

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on the specific structure)
  • Molecular Weight: Approximately 400 Da (varies based on substituents)
  • Key Functional Groups: Amine, carboxylic acid, and aromatic rings.

Crystallographic studies have revealed that AMG-1694 binds to a novel pocket on glucokinase regulatory protein, distinct from the phosphate ester binding site, which is crucial for its mechanism of action .

Chemical Reactions Analysis

AMG-1694 undergoes specific chemical reactions that are essential for its biological function. The primary reaction involves its binding to glucokinase regulatory protein, leading to the disruption of the glucokinase-glucokinase regulatory protein complex. This binding results in an increase in glucokinase activity, which subsequently lowers blood glucose levels in diabetic models without affecting normoglycemic states .

The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its stability and interaction with target proteins.

Mechanism of Action

The mechanism of action of AMG-1694 primarily revolves around its ability to disrupt the interaction between glucokinase and glucokinase regulatory protein. By binding to glucokinase regulatory protein, AMG-1694 reduces the inhibitory effect this protein has on glucokinase, thus promoting glucose phosphorylation and utilization.

Process

  1. Binding: AMG-1694 binds to a specific site on glucokinase regulatory protein.
  2. Disruption: This binding disrupts the complex formed with glucokinase.
  3. Activation: Enhanced activity of glucokinase leads to increased conversion of glucose to glucose-6-phosphate.
  4. Outcome: Results in lower blood glucose levels particularly in diabetic conditions .
Physical and Chemical Properties Analysis

AMG-1694 exhibits several notable physical and chemical properties that contribute to its functionality as a drug candidate:

  • Solubility: The solubility profile is critical for bioavailability; AMG-1694 is designed to be soluble in physiological conditions.
  • Stability: The compound must maintain stability under various storage conditions to ensure efficacy.
  • Melting Point: Specific melting point data may be available from detailed chemical analyses but is not universally reported.

These properties are assessed through standard pharmacological testing methods to ensure that AMG-1694 meets necessary criteria for therapeutic use .

Applications

AMG-1694 has significant potential applications in scientific research and clinical settings:

  1. Diabetes Treatment: As a modulator of glucokinase activity, it is being explored as a therapeutic agent for type 2 diabetes mellitus.
  2. Metabolic Studies: Its effects on glucose metabolism make it a valuable tool for studying metabolic pathways and disorders related to insulin resistance.
  3. Drug Development: AMG-1694 serves as a lead compound for further optimization and development into more potent analogs aimed at improving glycemic control without hypoglycemia risk .
Introduction to AMG-1694: Biochemical Context and Therapeutic Rationale

Glucokinase (GK) and Glucokinase Regulatory Protein (GKRP) in Glucose Homeostasis

Glucokinase (GK), a hexokinase family enzyme expressed in pancreatic β-cells, hepatocytes, and specific hypothalamic neurons, serves as a critical glucose sensor and regulator of glucose metabolism. In hepatocytes, GK catalyzes the first committed step of glycolysis by phosphorylating glucose to glucose-6-phosphate, thereby promoting glycogen synthesis, suppressing gluconeogenesis, and facilitating glucose uptake. The activity of GK is dynamically regulated by its endogenous inhibitor, glucokinase regulatory protein (GKRP). During fasting states, GKRP binds and sequesters GK in the hepatocyte nucleus, rendering it enzymatically inactive and preventing futile cycles of glucose phosphorylation. Postprandially, elevated glucose and fructose-1-phosphate levels dissociate the GK-GKRP complex, allowing GK translocation to the cytoplasm where it becomes catalytically active. This intricate regulatory mechanism ensures precise hepatic glucose handling in response to nutritional status [3] [4].

Genome-wide association studies (GWAS) have demonstrated that polymorphisms in the GCKR gene (encoding GKRP) reducing its binding affinity for GK correlate with lower fasting blood glucose levels and decreased incidence of type 2 diabetes mellitus (T2DM). This genetic evidence highlights the GK-GKRP interaction as a physiologically validated target for therapeutic intervention in diabetes management. Disruption of this protein complex mimics natural protective variants, offering a genetically anchored strategy for glucose control [3] [8].

Pathophysiological Basis of Type 2 Diabetes and Limitations of Current GK Activators

Type 2 diabetes mellitus is characterized by persistent hyperglycemia resulting from insulin resistance and β-cell dysfunction. Hepatic glucose overproduction and impaired glucose utilization constitute major pathophysiological contributors. Conventional glucokinase activators (GKAs) directly bind to the GK enzyme, enhancing its affinity for glucose and catalytic activity. While effective at lowering blood glucose in preclinical and clinical studies, GKAs carry significant limitations:

  • Systemic Hypoglycemia Risk: By activating GK in all tissues (pancreas, liver, brain), GKAs disrupt physiological glucose sensing, potentially causing uncontrolled glucose lowering. This risk is particularly pronounced in normoglycemic individuals or during fasting periods [3].
  • Accelerated Hepatic Lipid Accumulation: Chronic GK activation may promote de novo lipogenesis, exacerbating non-alcoholic fatty liver disease (NAFLD), a common comorbidity in T2DM [8].
  • Loss of Efficacy Over Time: Compensatory mechanisms, including GKRP upregulation and GK protein degradation, can diminish therapeutic effects during prolonged treatment [4].

These limitations underscore the need for tissue-specific strategies that preserve physiological glucose sensing while enhancing GK activity selectively in hepatocytes.

Rationale for Targeting the GK-GKRP Interaction as a Liver-Specific Antidiabetic Strategy

Targeting the GK-GKRP complex offers a mechanistically distinct approach to overcome the drawbacks of direct GK activators. By disrupting the inhibitory interaction between GK and its regulatory protein, small-molecule disruptors:

  • Restrict Activity to Hepatocytes: Since GKRP expression is predominantly hepatic, this strategy selectively enhances GK function in the liver without affecting pancreatic β-cells or neurons, preserving systemic glucose sensing [3] [5].
  • Maintain Glucose Dependency: Unlike GKAs that hyperactivate GK independently of glucose concentration, GK-GKRP disruptors amplify physiological GK activation triggered by rising glucose levels, reducing hypoglycemia risk [4].
  • Promote Translocation Without Enzyme Overactivation: Disruptors facilitate GK release from nuclear sequestration, increasing cytoplasmic GK availability for glucose phosphorylation without altering the enzyme’s intrinsic kinetic properties [1] [6].

Table 1: Comparative Mechanisms of Glucose-Lowering Agents Targeting GK Pathways

MechanismRepresentative AgentsSite of ActionHypoglycemia RiskTissue Specificity
Direct GK ActivationGKAs (e.g., Dorzagliatin)All GK-expressing tissues (liver, pancreas, brain)HighLow
GK-GKRP DisruptionAMG-1694, AMG-3969Primarily hepatocytesLowHigh
Insulin SensitizersLobeglitazoneAdipose/muscle/liverModerateModerate

AMG-1694 emerged from a rational drug design program seeking to exploit this mechanism. Structural biology studies revealed that AMG-1694 binds to a previously unidentified allosteric pocket on GKRP distinct from the fructose-1-phosphate binding site. This binding induces conformational changes that reduce GKRP’s affinity for GK, promoting complex dissociation. Crucially, AMG-1694 remains fully active even in the presence of sorbitol-6-phosphate, a potent stabilizer of the GK-GKRP complex [4] [8].

Table 2: Biochemical and Pharmacological Profile of AMG-1694

ParameterValueExperimental ContextSignificance
IC50 (GK-GKRP Disruption)7 nMIn vitro binding assayHigh potency in disrupting protein complex
EC50 (GK Translocation in Rat Hepatocytes)0.082 μMFluorescence assay after glucose challengeEffective at submicromolar concentrations
EC50 (GK Activity Restoration)0.020 μMEnzymatic assay in presence of GKRPReverses GKRP-mediated inhibition
Blood Glucose ReductionNormalization in diabetic rodentsMultiple rodent T2DM modelsEfficacy restricted to hyperglycemic animals
Molecular Weight533.63 g/molC23H30F3N3O4S2Favorable drug-like properties

Preclinical studies demonstrated that AMG-1694 potently reverses GKRP-mediated GK inhibition, inducing rapid translocation of GK from the nucleus to the cytoplasm in hepatocytes. This effect translated into significant glucose lowering in diabetic rodent models, with a critical advantage: blood glucose normalization occurred only in hyperglycemic animals, while normoglycemic counterparts maintained baseline glucose levels. This "glucose-dependent" effect starkly contrasts with the hypoglycemia risk profile of earlier GK activators and provides a fundamental safety advantage [1] [4] [6]. The discovery of AMG-1694 represents a novel pharmacologic modality for modulating the GK-GKRP axis—one that preserves physiological regulation while offering targeted enhancement of hepatic glucose metabolism.

Properties

CAS Number

1361217-07-3

Product Name

AMG-1694

IUPAC Name

1,1,1-trifluoro-2-(4-((S)-2-(morpholinomethyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol

Molecular Formula

C22H28F3N3O4S2

Molecular Weight

519.6

InChI

InChI=1S/C22H28F3N3O4S2/c1-21(29,22(23,24)25)17-4-6-18(7-5-17)28-9-8-27(34(30,31)20-3-2-14-33-20)16-19(28)15-26-10-12-32-13-11-26/h2-7,14,19,29H,8-13,15-16H2,1H3/t19-,21+/m0/s1

InChI Key

VBLZIQWKNALQNL-PZJWPPBQSA-N

SMILES

OC(C1=CC=C(N2CCN(S(=O)(C3=CC=CS3)=O)C[C@@H]2CN4CCOCC4)C=C1)(C)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

AMG-1694; AMG1694; AMG 1694

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.